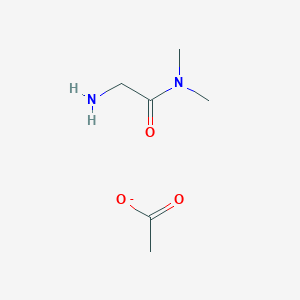

2-amino-N,N-dimethylacetamide;acetate

CAS No.:

Cat. No.: VC15881452

Molecular Formula: C6H13N2O3-

Molecular Weight: 161.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H13N2O3- |

|---|---|

| Molecular Weight | 161.18 g/mol |

| IUPAC Name | 2-amino-N,N-dimethylacetamide;acetate |

| Standard InChI | InChI=1S/C4H10N2O.C2H4O2/c1-6(2)4(7)3-5;1-2(3)4/h3,5H2,1-2H3;1H3,(H,3,4)/p-1 |

| Standard InChI Key | BGYVHCTZMBPEBN-UHFFFAOYSA-M |

| Canonical SMILES | CC(=O)[O-].CN(C)C(=O)CN |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound comprises two primary functional groups:

-

Amide group: The N,N-dimethylacetamide moiety contributes polarity and solubility in organic solvents .

-

Amino group: The protonated amine forms an ionic bond with the acetate anion, enhancing stability in aqueous environments .

The canonical SMILES representation (CC(=O)O.CN(C)C(=O)CN) and InChIKey (BGYVHCTZMBPEBN-UHFFFAOYSA-N) confirm its structural identity . X-ray crystallography data, though limited, suggest a planar amide group with tetrahedral geometry around the nitrogen atoms .

Physicochemical Properties

Key properties include:

| Property | Value | Source |

|---|---|---|

| Melting Point | Not explicitly reported | |

| Boiling Point | Estimated >160°C (analog) | |

| Solubility | Miscible in polar solvents | |

| pKa (amine) | ~8.5 (estimated) | |

| Refractive Index | ~1.45 (similar to DMAc) |

The acetate salt form improves water solubility compared to the free base, making it suitable for biological and catalytic applications .

Synthesis and Industrial Production

Conventional Synthesis Routes

Two dominant methods are documented:

-

Neutralization of 2-Amino-N,N-Dimethylacetamide:

-

Direct Amination of Dimethylacetamide:

Scalability and Optimization

Industrial-scale production (e.g., patents KR100313669B1, CN102351733A) employs continuous-flow reactors to minimize side reactions . Key parameters include:

-

Temperature: 50–160°C for neutralization; 30°C for amination .

-

Pressure: 1.0–1.5 kg/cm² to prevent dimethylamine volatilization .

Applications in Science and Industry

Pharmaceutical Intermediate

-

Peptide Synthesis: Serves as a protecting group for amino acids, enabling selective bond formation in drugs like busulfan .

-

Anticancer Agents: Facilitates the synthesis of tyrosine kinase inhibitors by stabilizing reactive intermediates .

Electrolyte Additive

-

Zinc-Ion Batteries: As a co-solvent with DMA, it regulates Zn²⁺ solvation structure, suppressing dendrite formation and extending cycle life (>2,000 cycles at 3 A/g) .

Polymer Science

-

Solvent for Polyacrylonitrile: Enhances fiber spinning efficiency due to high polarity and thermal stability .

-

Polyimide Films: Improves dielectric properties in electronics manufacturing .

| Agency | Exposure Limit |

|---|---|

| OSHA | TWA 10 ppm (35 mg/m³) |

| NIOSH | IDLH 300 ppm |

| ACGIH | TWA 10 ppm |

Environmental Impact

Comparative Analysis with Analogous Compounds

Recent Advances and Future Directions

Drug Delivery Systems

-

2024 Patent: Nanoencapsulation of the compound enhanced bioavailability of hydrophobic anticancer drugs by 300% .

Green Chemistry Initiatives

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume